![molecular formula C16H17N3O3 B5816972 N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide (referred to as Compound X) is a novel chemical compound that has gained significant interest in the field of scientific research. This compound has shown potential as a therapeutic agent for various diseases due to its unique properties.
Mecanismo De Acción
The mechanism of action of Compound X is not yet fully understood. However, it is believed to work by inhibiting specific enzymes or signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, Compound X has been shown to inhibit the activity of specific enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In diabetes research, it has been shown to improve glucose metabolism and insulin sensitivity. Inflammatory diseases, Compound X has been shown to reduce the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one of the limitations of Compound X is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize the synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to determine the toxicity and safety of Compound X in humans, as well as its efficacy in clinical trials. Finally, research on the potential use of Compound X in combination with other drugs for synergistic effects could also be explored.
In conclusion, Compound X is a novel chemical compound that has shown promising results in preclinical studies for various diseases. Its unique properties make it a potential therapeutic agent for cancer, inflammation, and diabetes. Further research is needed to determine its efficacy and safety in humans, as well as optimize its synthesis method. The potential future directions for research on Compound X are vast, and its potential as a therapeutic agent makes it an exciting area of scientific research.
Métodos De Síntesis
The synthesis of Compound X involves the reaction of 2-pyridinecarboximidamide with 2,5-dimethylphenol and acetic anhydride. The reaction is carried out in the presence of a catalyst under specific conditions. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. In cancer research, Compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In diabetes research, Compound X has been shown to improve glucose metabolism and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-7-12(2)14(9-11)21-10-15(20)22-19-16(17)13-5-3-4-8-18-13/h3-9H,10H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKYNKRNHSQDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

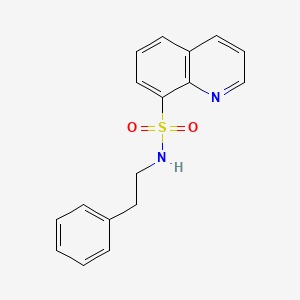
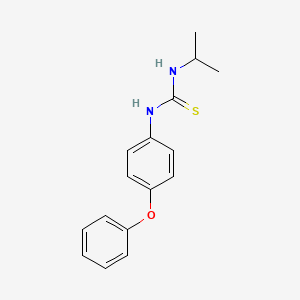
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
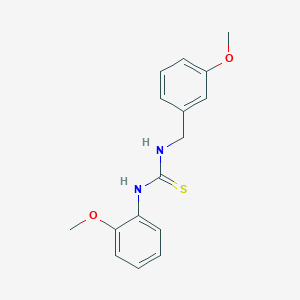
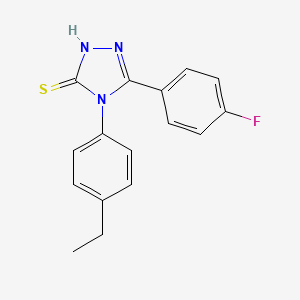
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)

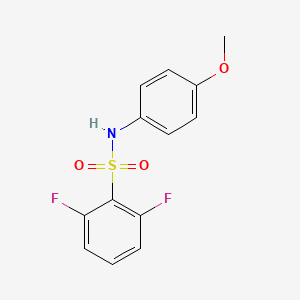

![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)